(5-Fluoromethylpyridin-2-yl)methanol
Description
(5-Fluoromethylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a fluoromethyl (-CH2F) substituent at the 5-position of the pyridine ring. Its molecular formula is C7H7FNO, with a molecular weight of 156.14 g/mol. The fluoromethyl group introduces moderate electron-withdrawing effects, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyridine derivatives with fluorinated substituents are often explored for their metabolic stability and bioavailability, positioning this compound as a candidate for drug discovery, particularly in antiviral or anticancer applications .
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
[5-(fluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H8FNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,3,5H2 |
InChI Key |
BIJPUEBJPVFNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CF)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyridine Derivatives
Key Observations:
- Electronic Effects : The trifluoromethyl group (-CF3) in exerts a stronger electron-withdrawing effect than -CH2F, increasing the acidity of the hydroxymethyl group and influencing reactivity in nucleophilic substitutions.
- Steric Effects : Bulkier substituents like -CF3 or -OCH2CH2F may hinder steric access to the pyridine ring compared to -CH2F.
- Positional Effects : Substituents at the 3-position (e.g., -Cl in ) alter the electronic distribution differently than those at the 2- or 5-positions.
Physicochemical Properties
Table 2: Property Comparison
- Solubility: The ether-linked compound shows higher solubility in ethanol due to its oxygen atom, whereas trifluoromethyl analogs are more lipophilic.
- logP : Fluoromethyl substitution balances polarity better than -CF3, suggesting improved aqueous compatibility for drug formulation.
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